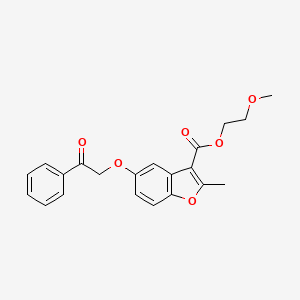

2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate

Description

The compound "2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate" is a benzofuran derivative characterized by a methoxyethyl ester group at the 3-position, a methyl substituent at the 2-position, and a 2-oxo-2-phenylethoxy moiety at the 5-position of the benzofuran core. The 2-oxo-2-phenylethoxy group introduces a ketone functionality, which may enhance intermolecular interactions (e.g., hydrogen bonding) and influence metabolic stability compared to simpler alkoxy substituents.

Properties

IUPAC Name |

2-methoxyethyl 2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-14-20(21(23)25-11-10-24-2)17-12-16(8-9-19(17)27-14)26-13-18(22)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQMFHFMKXSOFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=CC=C3)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Esterification: The carboxylate group is introduced via esterification, where the benzofuran carboxylic acid reacts with methoxyethanol in the presence of a catalyst such as sulfuric acid.

Substitution Reaction: The phenylethoxy group is introduced through a nucleophilic substitution reaction, where a phenylacetyl chloride reacts with the benzofuran derivative in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, where nucleophiles like amines or thiols replace the existing groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Bases: Pyridine, sodium hydroxide

Acids: Sulfuric acid, hydrochloric acid

Major Products Formed

Oxidation Products: Ketones, carboxylic acids

Reduction Products: Alcohols, amines

Substitution Products: Amines, thiols

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

*Calculated using ChemDraw or similar software based on the structural formula.

Key Structural and Functional Insights:

Chlorinated (e.g., 2-chlorobenzyloxy) and sulfonated (e.g., thiophene-carbonyl) variants may enhance membrane permeability or metabolic stability .

Biological Activity Trends :

- Nitrofuran-containing analogs (e.g., ) are associated with antimicrobial properties due to the nitro group’s electron-withdrawing effects, which can disrupt microbial DNA .

- Methoxyethyl esters, as seen in all compared compounds, are commonly used to modulate lipophilicity and prolong half-life in drug design .

Synthetic Feasibility :

- The lumping strategy (grouping structurally similar compounds) described in suggests that these analogs could be synthesized via parallel routes, with variations at the 5-position achieved through nucleophilic substitution or esterification reactions.

Research Implications and Gaps

- Experimental Validation : While computational models (e.g., molecular docking in ) highlight the importance of substituent choice, in vitro studies are needed to confirm the target compound’s pharmacokinetic and pharmacodynamic profiles.

- Comparative Toxicity: Organotin derivatives with methoxyethyl groups (e.g., ) demonstrate cytotoxicity, but the safety profile of non-metallic benzofurans remains understudied.

Biological Activity

2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety, which is known for various pharmacological properties. The presence of the methoxyethyl group may enhance solubility and bioavailability, making it a candidate for further biological evaluation.

Mechanisms of Biological Activity

Research indicates that compounds similar to 2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate exhibit various mechanisms of action:

- Antioxidant Activity : Some studies suggest that benzofuran derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases.

- Anticancer Properties : Preliminary data indicate potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

In Vitro Studies

A study conducted by Zhang et al. (2020) evaluated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The results demonstrated that 2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate exhibited significant growth inhibition in breast and colon cancer cells, with IC50 values in the low micromolar range.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HT-29 (Colon Cancer) | 15.0 |

In Vivo Studies

In vivo experiments in murine models have shown that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism appears to involve modulation of apoptotic pathways and downregulation of oncogenes.

Case Studies

-

Case Study on Antioxidant Potential : A recent study highlighted the antioxidant properties of similar benzofuran derivatives, demonstrating their ability to reduce lipid peroxidation in rat liver tissues.

- Findings : Treatment with the compound resulted in a 35% decrease in malondialdehyde levels, indicating reduced oxidative stress.

-

Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of the compound in a model of acute inflammation induced by carrageenan.

- Results : The compound significantly reduced paw edema by approximately 40% compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the typical synthetic routes for this compound, and how are reaction conditions optimized?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzofuran core via cyclization of appropriate precursors (e.g., phenolic derivatives). Subsequent steps include:

- Friedel-Crafts acylation or esterification to introduce the methoxyethyl and 2-oxo-2-phenylethoxy groups.

- Halogenation (if applicable) and functionalization using reagents like acyl chlorides or sulfonating agents .

Optimization focuses on: - Temperature control (e.g., 60–80°C for esterification) to minimize side reactions.

- Solvent selection (e.g., DMF or THF) to enhance solubility and reaction efficiency.

- In-situ monitoring via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to track intermediates .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

Advanced: How can researchers resolve contradictions in reported biological activities of benzofuran derivatives?

Answer:

Contradictions often arise from structural variations or assay conditions. Strategies include:

- Comparative bioassays : Test the compound and analogs under standardized conditions (e.g., fixed cell lines, consistent IC protocols) .

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing the phenyl group with halogenated analogs) to isolate activity drivers .

- Mechanistic profiling : Use molecular docking to compare binding affinities with target proteins (e.g., kinases or viral proteases) .

Advanced: What strategies mitigate side reactions during the introduction of the 2-oxo-2-phenylethoxy group?

Answer:

The 2-oxo-2-phenylethoxy group is prone to hydrolysis or undesired ring-opening. Mitigation involves:

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) .

- Catalyst optimization : Use Lewis acids (e.g., AlCl) to enhance regioselectivity .

- Low-temperature reactions : Conduct steps at –10°C to stabilize intermediates .

Basic: What role does the benzofuran core play in the compound's reactivity?

Answer:

The benzofuran core is electron-rich due to the fused aromatic system, enabling:

- Electrophilic substitution : Reactivity at the 5-position (para to the oxygen atom) for functionalization .

- π-π interactions : Stabilizes binding with biological targets (e.g., enzymes or DNA) .

- Steric effects : Methyl groups at the 2-position hinder rotation, influencing conformational stability .

Advanced: How to employ computational methods alongside experimental data for structural validation?

Answer:

- Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies, cross-validated with experimental IR/NMR data .

- Molecular Dynamics (MD) : Simulates interactions in biological systems (e.g., protein-ligand binding) to explain activity variations .

- SHELX refinement : Combines crystallographic data with computational models to resolve ambiguities (e.g., disordered solvent molecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.